1,1'-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one): is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of two bromopropanone groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) typically involves the reaction of 1,4-diazepane with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted diazepane derivatives.
Reduction: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-hydroxypropan-1-one).
Oxidation: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-carboxypropan-1-one).
Scientific Research Applications
Chemistry: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is used as a building block in organic synthesis. It can be employed in the synthesis of more complex diazepane derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromopropanone groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The diazepane ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-hexanone)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-phenyl-2-propen-1-one)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-butanone)
Comparison: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is unique due to the presence of bromopropanone groups, which confer distinct reactivity and potential biological activity In contrast, similar compounds with different substituents (eg, ethyl, phenyl) may exhibit different chemical and biological properties
Properties
CAS No. |
50283-97-1 |
---|---|
Molecular Formula |
C11H18Br2N2O2 |
Molecular Weight |
370.08 g/mol |
IUPAC Name |
3-bromo-1-[4-(3-bromopropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C11H18Br2N2O2/c12-4-2-10(16)14-6-1-7-15(9-8-14)11(17)3-5-13/h1-9H2 |
InChI Key |
PMYOVYVZKBGCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCBr)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.